Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Closest Cataloged Analogs
The target compound (MW 345.46 g/mol; estimated cLogP ~3.8) occupies a distinct region of physicochemical space compared to its nearest commercially cataloged analogs sharing the identical 2-methoxy-inden-2-ylmethyl scaffold. The 2,4-dimethylbenzenesulfonamide fragment confers approximately 2 LogP units greater lipophilicity than the methanesulfonamide analog (estimated MW ~267 g/mol; estimated cLogP ~1.8) and approximately 0.6 LogP units higher than the 2-methoxybenzenesulfonamide analog (CAS 2034261-54-4; MW 347.43 g/mol; estimated cLogP ~3.2). Relative to the 3-trifluoromethylbenzenesulfonamide analog (CAS 2034347-04-9; MW 385.40 g/mol; estimated cLogP ~4.2), the target is ~0.4 LogP units less lipophilic and 40 Da lighter. The pyridine-3-sulfonamide analog (CAS 2034410-60-9; MW 332.42 g/mol; estimated cLogP ~2.5) is ~1.3 LogP units more hydrophilic. These differences exceed the typical 0.5 LogP threshold considered meaningful for membrane permeability and non-specific protein binding in drug discovery settings. All cLogP values are computational estimates derived from fragment-based addition methods using the benzenesulfonamide fragment LogP of 2.73.
| Evidence Dimension | Computed octanol–water partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 345.46 g/mol; estimated cLogP ~3.8 |
| Comparator Or Baseline | Methanesulfonamide analog (MW ~267 g/mol, cLogP ~1.8); 2-methoxybenzenesulfonamide analog CAS 2034261-54-4 (MW 347.43, cLogP ~3.2); 3-CF₃-benzenesulfonamide analog CAS 2034347-04-9 (MW 385.40, cLogP ~4.2); pyridine-3-sulfonamide analog CAS 2034410-60-9 (MW 332.42, cLogP ~2.5) |
| Quantified Difference | ΔcLogP: +2.0 vs. methanesulfonamide; +0.6 vs. 2-methoxybenzenesulfonamide; −0.4 vs. 3-CF₃-benzenesulfonamide; +1.3 vs. pyridine-3-sulfonamide |
| Conditions | Fragment-based cLogP estimation using 2,4-dimethylbenzenesulfonamide fragment LogP = 2.73 as reference value |
Why This Matters
Lipophilicity differences exceeding 1 LogP unit between analogs sharing the same core scaffold predict divergent membrane permeability, metabolic stability, and plasma protein binding profiles, directly impacting the suitability of a given analog for cell-based versus biochemical screening cascades.
